molecular formula C26H29N3O5 B8451351 diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

Cat. No.: B8451351
M. Wt: 463.5 g/mol
InChI Key: OOZGLRGMGYKAEG-UHFFFAOYSA-N
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Description

diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-b]pyridazine core, followed by the introduction of the allyl, morpholinyl, and phenyl groups. The final step involves the esterification of the carboxylate groups with diethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,2-b]pyridazine derivatives with different substituents. Examples include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

InChI

InChI=1S/C26H29N3O5/c1-4-10-20-22(25(30)33-5-2)23(26(31)34-6-3)24-19(18-11-8-7-9-12-18)17-21(27-29(20)24)28-13-15-32-16-14-28/h4,7-9,11-12,17H,1,5-6,10,13-16H2,2-3H3

InChI Key

OOZGLRGMGYKAEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C1C(=O)OCC)C(=CC(=N2)N3CCOCC3)C4=CC=CC=C4)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(5-Phenylpyridazin-3-yl)morpholine. A mixture of 4-(6-Chloro-5-phenylpyridazin-3-yl)morpholine (9.91 g, 35.9 mmol), HCO2NH4 (22.7 g, 0.359 mol), and 10% Pd/C (2 g) in MeOH (200 mL) was heated at 48° C. for 16 h. The reaction mixture was filtered through celite and the filtrate was concentrated in vacuo to provide a yellow solid. The solid was dissolved in CH2Cl2 and washed with water, dried over MgSO4, filtered, and concentrated in vacuo to provide a yellow solid. The title compound was obtained by recrystallization from EtOAc/hexane. 1H NMR (DMSO-d6) δ 3.75 (s, 8H), 7.64 (m, 3H), 8.01 (m, 2H), 8.23 (s, 1H), 9.63 (s, 1H). Mass Spectrum (ESI+) m/e=242.2 (M+H).
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EtOAc hexane
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200 mL
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